Cas no 66721-05-9 (10H-Phenothiazine, 10-(1-oxopentyl)-)

10H-Phenothiazine, 10-(1-oxopentyl)- structure
66721-05-9 structure
Product Name:10H-Phenothiazine, 10-(1-oxopentyl)-
CAS No:66721-05-9
MF:C17H17NOS
MW:283.387983083725
CID:395900
PubChem ID:12404683
Update Time:2025-04-19

10H-Phenothiazine, 10-(1-oxopentyl)- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazine, 10-(1-oxopentyl)-
    • 1-phenothiazin-10-ylpentan-1-one
    • 66721-05-9
    • 1-(10H-PHENOTHIAZIN-10-YL)PENTAN-1-ONE
    • DTXSID40496665
    • Inchi: 1S/C17H17NOS/c1-2-3-12-17(19)18-13-8-4-6-10-15(13)20-16-11-7-5-9-14(16)18/h4-11H,2-3,12H2,1H3
    • InChI Key: HLPVFJFZGLWJSN-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C(CCCC)=O)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 283.10308534g/mol
  • Monoisotopic Mass: 283.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 45.6Ų
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